molecular formula C8H9N3O B6596302 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine CAS No. 81887-01-6

4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine

Cat. No.: B6596302
CAS No.: 81887-01-6
M. Wt: 163.18 g/mol
InChI Key: JXNPWSZLCOTXSA-UHFFFAOYSA-N
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Description

4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine is a useful research compound. Its molecular formula is C8H9N3O and its molecular weight is 163.18 g/mol. The purity is usually 95%.
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Biological Activity

4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine is a pyrimidine derivative with potential pharmacological applications. This compound has garnered attention for its biological activity, particularly in the context of enzyme inhibition and receptor modulation. Understanding its biological properties is essential for exploring its therapeutic potential.

  • Chemical Formula : C8H9N3O
  • Molecular Weight : 163.18 g/mol
  • CAS Number : [Not provided]

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may contribute to its pharmacological effects.
  • Receptor Modulation : It can interact with G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Biological Activities

The following table summarizes the key biological activities associated with this compound based on available studies:

Activity Description Reference
AntiproliferativeExhibits growth inhibition in cancer cell lines, potentially inducing apoptosis.
Enzyme InhibitionInhibits specific enzymes involved in metabolic pathways, affecting cellular metabolism.
NeuroprotectiveShows potential neuroprotective effects in models of neurodegenerative diseases.
AntimicrobialDisplays activity against various microbial strains, suggesting potential as an antimicrobial agent.

Case Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of this compound, researchers found that the compound significantly inhibited the growth of T47D breast cancer cells. The compound induced apoptosis, with an EC50 value of 0.08 µM, indicating high potency in inhibiting cell proliferation.

Case Study 2: Enzyme Interaction

Research demonstrated that the compound effectively inhibits UDP-N-acetylmuramate/L-alanine ligase, an enzyme crucial for bacterial cell wall synthesis. This inhibition could explain its antimicrobial properties and potential utility in treating bacterial infections.

Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

  • Cellular Mechanisms : The compound modulates key signaling pathways, including those related to inflammation and apoptosis, thereby influencing cell fate decisions.
  • Metabolic Pathways : It participates in several metabolic pathways, enhancing our understanding of its pharmacokinetics and potential side effects.

Properties

IUPAC Name

2-amino-4-methyl-5-prop-2-ynyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-3-4-6-5(2)10-8(9)11-7(6)12/h1H,4H2,2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNPWSZLCOTXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363147
Record name 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81887-01-6
Record name 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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